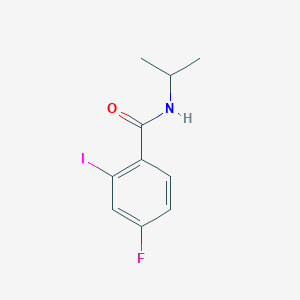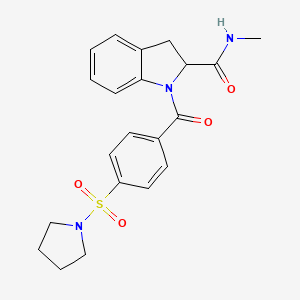
4-Fluoro-2-iodo-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-iodo-N-isopropylbenzamide is an organic compound with the molecular formula C10H11FINO It is a derivative of benzamide, where the benzene ring is substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-N-isopropylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and diisopropylamine.
Formation of Acid Chloride: 4-Fluorobenzoic acid is reacted with thionyl chloride in dichloromethane under reflux conditions to form 4-fluorobenzoyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-iodo-N-isopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: The presence of both fluorine and iodine atoms makes it a suitable candidate for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted benzamides.
Coupling Products: Products from coupling reactions can include biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
4-Fluoro-2-iodo-N-isopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-iodo-N-isopropylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity for specific molecular targets. The isopropyl group may also contribute to its hydrophobic interactions with proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-N-isopropylbenzamide: Lacks the iodine atom, making it less versatile in cross-coupling reactions.
4-Iodo-N-isopropylbenzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity.
2-Iodo-N-isopropylbenzamide: Lacks the fluorine atom at the 4 position, which can influence its chemical reactivity.
Uniqueness
4-Fluoro-2-iodo-N-isopropylbenzamide is unique due to the presence of both fluorine and iodine atoms, which enhance its reactivity and potential applications in various fields. The combination of these substituents allows for a broader range of chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
4-fluoro-2-iodo-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBGVEDBZBUPDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)
![10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2605902.png)
![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)



![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)
![Tert-butyl n-[2-(3-aminocyclobutyl)ethyl]carbamate](/img/structure/B2605913.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

